molecular formula C16H20ClNO3 B11782268 tert-Butyl 2-(4-chlorophenyl)-4-oxopiperidine-1-carboxylate

tert-Butyl 2-(4-chlorophenyl)-4-oxopiperidine-1-carboxylate

Cat. No.: B11782268
M. Wt: 309.79 g/mol
InChI Key: HBGRIHPOCBONHR-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-chlorophenyl)-4-oxopiperidine-1-carboxylate is a chemical compound with a complex structure that includes a piperidine ring, a chlorophenyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4-chlorophenyl)-4-oxopiperidine-1-carboxylate typically involves multiple steps. One common method involves the reaction of 4-chlorobenzaldehyde with piperidine to form an intermediate, which is then reacted with tert-butyl chloroformate to yield the final product . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-chlorophenyl)-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents (e.g., ethanol, tetrahydrofuran).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(4-chlorophenyl)-4-oxopiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure allows it to bind to specific proteins or enzymes, making it useful in drug discovery and development .

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases, including cancer and neurological disorders .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-chlorophenyl)-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(4-chlorophenyl)-4-oxopiperidine-1-carboxylate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various scientific and industrial applications .

Properties

Molecular Formula

C16H20ClNO3

Molecular Weight

309.79 g/mol

IUPAC Name

tert-butyl 2-(4-chlorophenyl)-4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C16H20ClNO3/c1-16(2,3)21-15(20)18-9-8-13(19)10-14(18)11-4-6-12(17)7-5-11/h4-7,14H,8-10H2,1-3H3

InChI Key

HBGRIHPOCBONHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1C2=CC=C(C=C2)Cl

Origin of Product

United States

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